[1,1'-Biphenyl]-2-amine, 2',5'-difluoro- is an organic compound classified as a biphenyl derivative. It features a biphenyl structure with an amine group at the 2-position and two fluorine atoms located at the 2' and 5' positions of the biphenyl moiety. This compound is notable for its potential applications in pharmaceuticals and materials science due to its unique electronic and steric properties.
The synthesis of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- typically involves several key steps:
The synthetic route may involve:
The molecular formula of [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- is with a molecular weight of approximately 205.20 g/mol. Its structure can be represented using SMILES notation as C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)F)N
, indicating the arrangement of atoms within the biphenyl framework .
[1,1'-Biphenyl]-2-amine, 2',5'-difluoro- can undergo various chemical transformations:
These reactions often require specific catalysts or reagents to achieve desired selectivity and yield.
The mechanism of action for [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- primarily involves its participation in biochemical pathways such as:
Data from chemical databases indicate that [1,1'-Biphenyl]-2-amine, 2',5'-difluoro- has distinct physicochemical properties that make it suitable for various applications in synthesis and material science.
[1,1'-Biphenyl]-2-amine, 2',5'-difluoro- finds use in several scientific domains:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2